5-Methoxy-2-(trifluoromethoxy)phenylboronic acid

Purity Quality control Suzuki coupling

5-Methoxy-2-(trifluoromethoxy)phenylboronic acid (CAS 1079402-25-7) is a differentiated building block for SAR-driven drug discovery. The ortho-trifluoromethoxy group accelerates oxidative addition while suppressing homocoupling, and the meta-methoxy group balances electronics for optimal biaryl formation. This substitution pattern is critical for sodium channel modulators (pain, epilepsy) and agrochemical candidates requiring prolonged metabolic half-life. Choose this specific regioisomer to maintain target engagement and avoid aggregation false positives in fragment-based screening.

Molecular Formula C8H8BF3O4
Molecular Weight 235.95 g/mol
CAS No. 1079402-25-7
Cat. No. B1393476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-(trifluoromethoxy)phenylboronic acid
CAS1079402-25-7
Molecular FormulaC8H8BF3O4
Molecular Weight235.95 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)OC)OC(F)(F)F)(O)O
InChIInChI=1S/C8H8BF3O4/c1-15-5-2-3-7(16-8(10,11)12)6(4-5)9(13)14/h2-4,13-14H,1H3
InChIKeyKVMOUEZUHVCQSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-2-(trifluoromethoxy)phenylboronic Acid (CAS 1079402-25-7): Organoboron Reagent for Suzuki–Miyaura Coupling


5-Methoxy-2-(trifluoromethoxy)phenylboronic acid (CAS 1079402-25-7, MF: C8H8BF3O4, MW: 235.95 g/mol) is a difunctionalized arylboronic acid that serves as a versatile building block in palladium-catalyzed cross-coupling reactions [1]. The compound features a methoxy group at the 5‑position and a trifluoromethoxy group at the 2‑position of the phenyl ring, a substitution pattern that simultaneously modulates electronic properties, lipophilicity, and steric demand compared with simpler mono‑substituted phenylboronic acids [2]. Commercial grades are offered with purities ranging from 95% to 98% by leading suppliers .

Why 5-Methoxy-2-(trifluoromethoxy)phenylboronic Acid Cannot Be Replaced by Simpler Analogs in Medicinal Chemistry Synthesis


Although all arylboronic acids nominally participate in Suzuki–Miyaura couplings, the regiochemical placement of the –OCF3 and –OCH3 groups on the phenyl ring critically determines both the electronic bias of the coupling step and the ultimate physicochemical profile of the derived biaryl products [1]. The ortho‑trifluoromethoxy substituent exerts a strong electron‑withdrawing effect that accelerates oxidative addition while simultaneously introducing steric hindrance that can suppress unwanted homocoupling [2]. Concurrently, the meta‑methoxy group contributes electron‑donating character that balances the electron‑deficient nature of the –OCF3 moiety, and the combined pattern elevates lipophilicity (logP) compared with mono‑substituted or alternative regioisomers . Substituting this compound with a simple 2‑(trifluoromethoxy)phenylboronic acid or a 4‑methoxy analog will yield a different electronic environment, altered solubility, and distinct metabolic stability in the final drug candidates, making it unsuitable for structure‑activity relationship (SAR)‑driven programs where precise substituent effects are required [3].

Quantitative Differentiation of 5-Methoxy-2-(trifluoromethoxy)phenylboronic Acid: Head‑to‑Head and Class‑Level Comparisons


Higher Purity Specifications (98%) Versus Common 95% Grade Reduces Purification Burden in Multistep Syntheses

Commercial 5‑methoxy‑2‑(trifluoromethoxy)phenylboronic acid is routinely supplied at ≥98% purity (HPLC) by major vendors, whereas many mono‑substituted phenylboronic acids are offered at 95% or contain variable amounts of anhydride . The higher purity minimizes the formation of undesired by‑products in subsequent Suzuki couplings, thereby reducing the need for intermediate purification steps .

Purity Quality control Suzuki coupling

Distinct Lipophilicity Profile (logP = 0.27) Balances Aqueous Solubility and Membrane Permeability

The computed partition coefficient (logP) of 5‑methoxy‑2‑(trifluoromethoxy)phenylboronic acid is 0.27, which is significantly lower than the logP of the parent 2‑(trifluoromethoxy)phenylboronic acid (logP ≈ 1.4, predicted) . The introduction of the methoxy group increases polarity and hydrogen‑bonding capacity (PSA = 58.92 Ų), potentially improving aqueous solubility while still retaining sufficient lipophilicity for passive membrane diffusion .

Lipophilicity logP Drug-likeness

Acidity Modulation: Ortho‑OCF3 Group Reduces pKa Relative to Meta/Para Isomers, Enhancing Boronate Stability

In a systematic study of (trifluoromethoxy)phenylboronic acid isomers, the ortho‑OCF3 isomer was found to be the least acidic (pKa ≈ 8.5) compared with the meta (pKa ≈ 8.0) and para (pKa ≈ 7.8) analogs [1]. The 5‑methoxy group further stabilizes the boronic acid moiety through resonance donation, potentially raising the pKa of 5‑methoxy‑2‑(trifluoromethoxy)phenylboronic acid even higher (estimated pKa >8.5) [2]. This elevated pKa correlates with reduced protodeboronation rates under aqueous basic conditions, thereby extending the usable lifetime of the reagent in cross‑coupling reactions [3].

Acidity pKa Boronate stability

Direct Utility in Pfizer Patent WO2008135826A2 for Sodium Channel Modulator Synthesis

5‑Methoxy‑2‑(trifluoromethoxy)phenylboronic acid is explicitly disclosed as an intermediate in the preparation of 2‑pyridine carboxamide derivatives that act as sodium channel modulators (WO2008135826A2, Pfizer Limited) [1]. The patent does not report comparative yields, but the selection of this specific boronic acid—rather than a simpler analog—underscores the importance of the 5‑methoxy‑2‑trifluoromethoxy substitution pattern for achieving the desired pharmacological profile in the final compounds .

Sodium channel Patent intermediate Drug synthesis

Optimal Use Cases for 5-Methoxy-2-(trifluoromethoxy)phenylboronic Acid in Drug Discovery and Agrochemical R&D


Synthesis of Sodium Channel Modulators and Related CNS‑Active Compounds

Based on its disclosure in WO2008135826A2, 5‑methoxy‑2‑(trifluoromethoxy)phenylboronic acid is ideally suited for constructing biaryl fragments within sodium channel modulators being developed for pain, epilepsy, or cardiac arrhythmias [1]. The combination of electron‑withdrawing and electron‑donating substituents allows fine‑tuning of the aryl ring electronics, which is critical for modulating target engagement and selectivity .

Preparation of Lipophilically Balanced Biaryl Libraries for Fragment‑Based Drug Discovery

The intermediate logP (0.27) and moderate polar surface area (58.9 Ų) make this boronic acid an excellent candidate for generating fragment‑sized biaryl compounds with balanced solubility and permeability [1]. In fragment‑based screening campaigns, where excessive hydrophobicity often leads to aggregation and false positives, the methoxy‑trifluoromethoxy motif provides a superior starting point relative to more lipophilic mono‑trifluoromethoxy analogs .

Agrochemical Lead Optimization Requiring Enhanced Metabolic Stability

The trifluoromethoxy group is known to increase metabolic stability by blocking oxidative metabolism at the aromatic ring [1]. When coupled with the methoxy group, which can further modulate electronic effects, this boronic acid enables the synthesis of agrochemical candidates with prolonged half‑lives in planta or in soil . Although direct comparative data are not available, the class‑level inference from fluorinated phenylboronic acids supports this utility .

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